![molecular formula C18H26N2O2 B2791394 (E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide CAS No. 2411322-84-2](/img/structure/B2791394.png)
(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide
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Overview
Description
(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide , commonly referred to as benzofuran , is a heterocyclic organic compound. Its chemical structure consists of a benzene ring fused to a central furan ring. The compound exhibits aromatic properties and is soluble in nonpolar organic solvents. Benzofuran is obtained from coal tar, where it exists as a minor component .
Synthesis Analysis
The synthesis of benzofuran involves various methods, including cyclization reactions. Researchers have explored both natural and synthetic routes to obtain this compound. Natural sources containing benzofuran rings have been studied extensively, as they serve as a basis for medicinal chemistry .
Molecular Structure Analysis
The molecular formula of benzofuran is C~8~H~8~O with a molecular weight of approximately 120.15 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 . The compound’s structure consists of two benzene rings fused to a central furan ring, with hydrogen atoms bonded to each carbon atom.
properties
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-11-20(18(21)10-7-12-19(2)3)14-16-13-15-8-5-6-9-17(15)22-16/h5-10,16H,4,11-14H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBDJSGVCOOHJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC2=CC=CC=C2O1)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1CC2=CC=CC=C2O1)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide |
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